6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
Description
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 6 and a bulky tert-butyl group at position 2. This structure combines the pharmacological relevance of imidazo-fused pyrimidines with the steric and electronic effects of bromine and tert-butyl substituents.
Properties
CAS No. |
947533-72-4 |
|---|---|
Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
6-bromo-2-tert-butylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)8-6-14-5-7(11)4-12-9(14)13-8/h4-6H,1-3H3 |
InChI Key |
WMSUUGWLJJZSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=NC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with tert-butyl bromide, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine often involve large-scale multicomponent reactions and optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: Intramolecular cyclization reactions can be employed to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): For bromination reactions.
Sodium hydride (NaH): For deprotonation and nucleophilic substitution reactions.
Palladium catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic Flexibility : Bromine at position 6 allows diversification via cross-coupling, as demonstrated in analogues .
- Steric Effects : The tert-butyl group may improve metabolic stability but requires optimization for solubility in drug development .
- Activity Prediction: Based on CDK2 inhibition in amino-substituted pyridines , the target compound could be modified (e.g., introducing polar groups at position 8) to enhance activity.
Biological Activity
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a bromine atom at the 6-position and a tert-butyl group at the 2-position contributes to its distinctive properties, making it an interesting candidate for various therapeutic applications.
The compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse pharmacological activities. The molecular formula of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is , with a molecular weight of approximately 269.15 g/mol. Its structural uniqueness arises from the combination of the bromine and tert-butyl groups, which may enhance its reactivity and biological interactions.
Synthesis Methods
Several synthetic routes have been established for producing 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine. These methods often involve multi-step reactions that utilize starting materials such as substituted pyrimidines and brominating agents. The following table summarizes some of the key synthetic approaches:
| Synthesis Method | Key Reagents | Yield |
|---|---|---|
| Method A | Bromine, tert-butylamine | High |
| Method B | 2-tert-butylpyrimidine derivatives | Moderate |
| Method C | N-bromosuccinimide (NBS) | High |
Biological Activity
Research indicates that 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine exhibits significant biological activity through various mechanisms. Notably, studies have shown its potential as an inhibitor of specific enzymes and receptors involved in critical physiological processes.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on certain kinases and phosphodiesterases, which are pivotal in cellular signaling pathways. For instance, it was found to inhibit the activity of protein kinase A (PKA) with an IC50 value in the low micromolar range, suggesting it could be a promising lead compound for developing anti-cancer agents.
Antimicrobial Activity
In vitro studies have demonstrated that 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be around 32 µg/mL, indicating moderate antibacterial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine in human cancer cell lines. The results showed a dose-dependent reduction in cell viability with significant apoptosis induction.
- Case Study on Antimicrobial Efficacy : Another investigation focused on its use against multidrug-resistant bacteria. The findings suggested that when combined with conventional antibiotics, this compound enhanced their efficacy, potentially serving as an adjuvant therapy.
The mechanism through which 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine exerts its biological effects is still under investigation. Preliminary studies suggest that it may function by modulating intracellular signaling pathways and altering gene expression profiles related to cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
